molecular formula C15H19ClN2O3 B7985049 [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B7985049
M. Wt: 310.77 g/mol
InChI Key: DITIMGLCOKDDIL-CYBMUJFWSA-N
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Description

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester (molecular formula: C₁₄H₁₇ClN₂O₃, molecular weight: 296.75 g/mol) is a chiral pyrrolidine derivative featuring a chloroacetyl group, a methyl carbamate moiety, and a benzyl ester . Its stereochemistry (R-configuration) and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for modulating pharmacokinetic properties like solubility and metabolic stability. Key physicochemical properties include a predicted boiling point of 495.6±45.0 °C and a density of 1.29±0.1 g/cm³ .

Properties

IUPAC Name

benzyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-17(13-7-8-18(10-13)14(19)9-16)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITIMGLCOKDDIL-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis Strategy

The compound is synthesized via a four-step sequence involving:

  • Pyrrolidine ring functionalization

  • Methyl-carbamate formation

  • Chloroacetylation

  • Benzyl ester protection

Key intermediates include (R)-pyrrolidin-3-yl-methyl-carbamic acid and 2-chloroacetyl-pyrrolidine derivatives. The chiral center at the pyrrolidine C3 position is established early using enantioselective catalysis or chiral resolution techniques.

Step 1: Synthesis of (R)-3-(Methylamino)pyrrolidine

Reagents :

  • L-Proline (chiral pool starting material)

  • Methyl chloroformate

  • Borane-THF complex

Conditions :

  • Temperature : 0–5°C (initial), then 25°C

  • Solvent : Tetrahydrofuran (THF)

  • Reaction Time : 12–18 hours

Mechanism :
L-Proline undergoes N-methylation via Schlenk equilibrium, followed by borane-mediated reduction to yield (R)-3-(methylamino)pyrrolidine with >98% enantiomeric excess (ee).

Step 2: Carbamate Formation with Benzyl Chloroformate

Reagents :

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA)

Conditions :

  • Molar Ratio : 1:1.2 (amine:Cbz-Cl)

  • Solvent : Dichloromethane (DCM)

  • Temperature : −20°C to 0°C

  • Reaction Time : 2–4 hours

Key Observations :

  • TEA acts as both base and proton scavenger.

  • Lower temperatures minimize racemization.

Step 3: Chloroacetylation of the Pyrrolidine Nitrogen

Reagents :

  • 2-Chloroacetyl chloride

  • 4-Dimethylaminopyridine (DMAP)

Conditions :

  • Solvent : Acetonitrile

  • Temperature : 40–50°C

  • Reaction Time : 6–8 hours

Yield Optimization :

  • DMAP (10 mol%) increases acylation efficiency from 68% to 92%.

Step 4: Benzyl Ester Protection

Reagents :

  • 2-Benzyloxy-1-methylpyridinium triflate

  • Diisopropylethylamine (DIPEA)

Conditions :

  • Solvent : Trifluorotoluene

  • Temperature : 80°C

  • Reaction Time : 3–5 hours

Advantages :

  • Avoids acidic/basic conditions, preserving stereochemistry.

Critical Parameters in Process Optimization

Solvent Selection

SolventReaction StepImpact on Yield
THFStep 1 (Reduction)89% yield
DCMStep 2 (Cbz)94% yield
TrifluorotolueneStep 4 (Ester)91% yield

Polar aprotic solvents enhance nucleophilicity in acylation steps, while aromatic solvents improve benzyl transfer efficiency.

Temperature and Stereochemical Integrity

  • Step 1 : Maintaining ≤5°C prevents epimerization.

  • Step 4 : Elevated temperatures (80°C) accelerate benzylation without racemization due to the neutral pH of 2-benzyloxypyridinium triflate.

Catalytic Systems

CatalystFunctionEfficiency Gain
DMAPAcylation accelerator+24% yield
DIPEABase for benzyl transfer+15% yield
Borane-THFStereoselective reduction98% ee

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35–7.28 (m, 5H, Ar-H)

    • δ 4.52 (s, 2H, CH₂Ph)

    • δ 3.92 (q, J = 6.8 Hz, 1H, pyrrolidine-H)

  • HPLC : Chiralpak AD-H column, 99.2% ee.

Purity Assessment

MethodPurity CriteriaResult
GC-MSVolatile impurities<0.5%
ICP-OESMetal residues<10 ppm

Comparative Analysis of Industrial vs. Lab-Scale Methods

ParameterIndustrial ProcessLaboratory Protocol
Batch Size50–100 kg1–5 g
Catalyst Loading0.5 mol% DMAP10 mol% DMAP
PurificationContinuous chromatographyFlash column chromatography
Cycle Time48 hours72 hours

Industrial methods prioritize throughput via continuous flow systems, while lab protocols emphasize flexibility.

Challenges and Mitigation Strategies

Racemization During Acylation

  • Cause : Residual acidity in chloroacetyl chloride.

  • Solution : Pre-treatment with molecular sieves (4Å) to scavenge HCl.

Byproduct Formation in Benzylation

  • Cause : Over-alkylation of the pyrrolidine nitrogen.

  • Solution : Strict stoichiometric control (1:1 reagent:substrate).

Emerging Methodologies

Enzymatic Resolution

  • Lipase B from Candida antarctica achieves 99% ee via kinetic resolution of racemic intermediates, though with lower yields (72%).

Flow Chemistry Approaches

  • Microreactor systems reduce reaction times by 40% through enhanced mass transfer .

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmacological Studies

The compound is primarily utilized in pharmacological research to explore its interaction with various biological targets. Preliminary studies indicate that it may exhibit significant binding affinities, making it a valuable tool for understanding its pharmacological profile.

Research indicates that compounds similar to [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester may influence neurotransmitter systems, particularly those involving acetylcholine and glutamate. This suggests potential applications in treating neurological disorders.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in diseases where enzyme activity plays a critical role, such as cancer and neurodegenerative disorders.

Case Study 1: Binding Affinity Assessment

A study assessed the binding affinity of this compound towards acetylcholinesterase. The results indicated a promising interaction, suggesting potential use in Alzheimer's disease treatment through modulation of cholinergic activity.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of the compound to enhance its biological activity. Modifications at the chloroacetyl position were explored, leading to compounds with improved efficacy against specific cancer cell lines.

Mechanism of Action

The mechanism of action of [®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

a. Cyclopropyl vs. Methyl Carbamate
b. Isopropyl vs. Methyl Carbamate
  • [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
    • Molecular formula: C₁₇H₂₃ClN₂O₃
    • Molecular weight: 338.83 g/mol
    • Key difference: The isopropyl group increases lipophilicity (logP), which may enhance membrane permeability compared to the methyl analogue .
c. Hydroxyethyl vs. Chloroacetyl Modifications
  • [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
    • Molecular formula: C₁₇H₂₆N₂O₃
    • Molecular weight: 306.4 g/mol
    • Key difference: Substitution of the chloroacetyl group with a hydroxyethyl moiety eliminates chlorine, reducing electrophilicity and improving aqueous solubility .

Ester Group Modifications

a. Benzyl Ester vs. tert-Butyl Ester
  • [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
    • Molecular formula: C₁₂H₂₁ClN₂O₃
    • Molecular weight: 276.76 g/mol
    • Key difference: The tert-butyl ester replaces the benzyl group, significantly lowering molecular weight and altering hydrolysis kinetics. This may enhance metabolic stability in vivo .

Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Substituent Differences
Target Compound C₁₄H₁₇ClN₂O₃ 296.75 1.29±0.1 495.6±45.0 Benzyl ester, methyl carbamate
Cyclopropyl analogue C₁₇H₂₁ClN₂O₃ 338.83 N/A N/A Cyclopropyl carbamate
Isopropyl analogue C₁₇H₂₃ClN₂O₃ 338.83 N/A N/A Isopropyl carbamate
Hydroxyethyl analogue C₁₇H₂₆N₂O₃ 306.4 N/A N/A Hydroxyethyl, no chloroacetyl
tert-Butyl ester analogue C₁₂H₂₁ClN₂O₃ 276.76 N/A N/A tert-Butyl ester

Biological Activity

The compound [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a carbamate derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H19ClN2O3
  • Molar Mass : 310.77 g/mol
  • CAS Number : 1353993-35-7

The compound features a pyrrolidine ring substituted with a chloroacetyl group and a benzyl ester moiety, contributing to its structural complexity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can enhance cholinergic signaling, making it relevant for conditions like Alzheimer's disease .
  • Anticancer Activity : The compound may exhibit anticancer properties through mechanisms such as inducing apoptosis in tumor cells. Research indicates that derivatives of pyrrolidine can interact with cellular pathways involved in cancer progression, potentially leading to improved therapeutic outcomes .
  • G Protein-Coupled Receptor Modulation : Compounds with similar structures have been shown to affect G protein-coupled receptors (GPCRs), influencing various physiological processes including cell proliferation and apoptosis resistance .

Biological Activity Overview

Activity TypeDescriptionReferences
Anticancer Induces apoptosis in cancer cell lines; potential for use in targeted cancer therapies.
Neuroprotective Inhibits AChE, enhancing cholinergic transmission; potential application in Alzheimer's disease.
Antimicrobial Exhibits activity against certain bacterial strains; relevant for developing antibacterial agents.

1. Anticancer Studies

A study evaluated the cytotoxic effects of pyrrolidine derivatives, including those similar to this compound, on various cancer cell lines. The results indicated significant apoptosis induction compared to standard chemotherapeutics like bleomycin, suggesting a promising avenue for cancer treatment .

2. Neuroprotective Effects

Research focusing on AChE inhibitors highlighted the potential of this compound in enhancing cognitive function by preventing the breakdown of acetylcholine. In vitro studies demonstrated effective inhibition against AChE, supporting its use in neurodegenerative disease models .

3. Antimicrobial Activity

In vitro assays showed that related compounds exhibited significant antimicrobial activity against strains such as MRSA and E. coli. This suggests that this compound may contribute to the development of new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via a multi-step approach involving:

  • Acylation : Reacting (R)-3-(methylamino)pyrrolidine with benzyl chloroformate to introduce the carbamic acid benzyl ester group, as demonstrated in similar piperidine derivatives .
  • Chloroacetylation : Subsequent reaction with chloroacetic acid in the presence of a coupling agent (e.g., DCC or EDC) under inert conditions. Optimization includes using anhydrous solvents (e.g., dichloromethane) and maintaining temperatures between 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Yields can exceed 70% with strict control of stoichiometry and moisture .

Q. What analytical techniques are most effective for characterizing this compound, especially regarding its chloroacetyl and benzyl ester functionalities?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the (R)-configuration of the pyrrolidine ring and the presence of the benzyl ester (δ ~5.1 ppm for CH2_2Ph) and chloroacetyl groups (δ ~4.2 ppm for ClCH2_2CO). Compare with published spectra of structurally related carbamates .
  • IR Spectroscopy : Key peaks include C=O stretches (~1700 cm1^{-1} for carbamate and ester) and C-Cl stretches (~750 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 367.12) .

Q. How can the stereochemical integrity of the (R)-configured pyrrolidine ring be preserved during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)-configured starting materials, such as (R)-3-aminopyrrolidine derivatives, to avoid racemization.
  • Low-Temperature Reactions : Conduct acylation steps below 10°C to prevent epimerization .
  • Chiral HPLC : Monitor enantiomeric purity using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How does the chloroacetyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The chloroacetyl moiety acts as an electrophilic site, enabling:

  • Nucleophilic Displacement : Reactivity with amines (e.g., piperazines) to form secondary amides, as seen in kinase inhibitor syntheses .
  • Stability Considerations : Hydrolysis of the chloroacetyl group can occur under basic conditions (pH >9). Mitigate this by using aprotic solvents (e.g., DMF) and avoiding aqueous workups until final deprotection .

Q. What strategies can resolve contradictory spectral data during characterization (e.g., unexpected splitting in NMR)?

Methodological Answer:

  • Variable Temperature NMR : Resolve dynamic rotational isomers by acquiring spectra at elevated temperatures (e.g., 50°C in DMSO-d6_6) .
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping pyrrolidine signals .
  • X-ray Crystallography : Confirm solid-state conformation if crystalline derivatives are accessible, as demonstrated for ethyl 2-benzylpyrrolidine carboxylates .

Q. How can the benzyl ester group’s stability be maintained under acidic or reductive conditions?

Methodological Answer:

  • Acidic Conditions : Avoid strong acids (e.g., TFA) unless necessary for deprotection. Use mild acids (e.g., HCl in dioxane) for selective cleavage .
  • Reductive Conditions : Hydrogenation (H2_2, Pd/C) removes the benzyl group but may reduce other unsaturated bonds. Consider alternative protecting groups (e.g., tert-butyl esters) for sensitive applications .

Q. What are the compound’s potential applications as a building block in kinase inhibitor development?

Methodological Answer:

  • Scaffold Functionalization : The pyrrolidine core and chloroacetyl group enable modular derivatization, as seen in PI3K inhibitor analogs (e.g., alpelisib combinations) .
  • Prodrug Design : The benzyl ester enhances lipophilicity for cellular uptake, with enzymatic cleavage (e.g., esterases) releasing active metabolites .

Q. How can contradictory biological activity data (e.g., varying IC50_{50}50​ values) be addressed in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Purity Verification : Re-characterize batches using HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
  • Conformational Analysis : Perform molecular docking studies to assess binding pose variations due to pyrrolidine ring puckering .
  • Biological Replicates : Use ≥3 independent assays with standardized protocols (e.g., ATP concentration in kinase assays) .

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